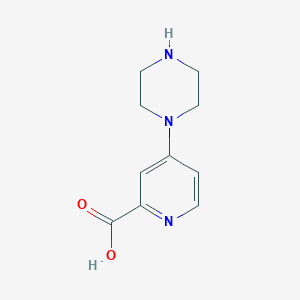

4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-piperazin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKULWJGPJMQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Yl Pyridine 2 Carboxylic Acid

Established Synthetic Pathways to 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

The construction of the 4-(piperazin-1-yl)pyridine-2-carboxylic acid core is typically achieved through well-established reactions in heterocyclic chemistry. The primary challenge lies in the regioselective introduction of the piperazine (B1678402) and carboxylic acid moieties onto the pyridine (B92270) ring.

A common and practical approach to synthesizing 4-(piperazin-1-yl)pyridine-2-carboxylic acid involves a multi-step sequence starting from readily available pyridine derivatives. One such reliable route begins with 4-chloropyridine-2-carboxylic acid or its corresponding ester. The synthesis generally proceeds via a nucleophilic aromatic substitution (SNAr) reaction, which is a cornerstone for constructing N-arylpiperazine motifs. nih.gov

The SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which activates the C4 position for nucleophilic attack. nih.gov To avoid side reactions, such as self-condensation or polymerization, and to allow for further modification of the piperazine ring, a protected version of piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine), is often used. The Boc-protecting group can be readily removed under acidic conditions in the final step.

A representative synthetic pathway is detailed below:

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | 4-Chloropyridine-2-carboxylic acid, Methanol (B129727) | H₂SO₄ (catalytic), Reflux | Methyl 4-chloropyridine-2-carboxylate | Protection of the carboxylic acid as a methyl ester to prevent interference in the subsequent SNAr reaction. |

| 2 | Methyl 4-chloropyridine-2-carboxylate, Boc-piperazine | K₂CO₃ or DIPEA, DMSO or DMF, Heat (e.g., 80-120 °C) | Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate | Nucleophilic aromatic substitution to introduce the protected piperazine moiety at the C4 position of the pyridine ring. |

| 3 | Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate | 1. LiOH or NaOH, H₂O/THF 2. HCl or TFA, DCM | 4-(Piperazin-1-yl)pyridine-2-carboxylic acid | Stepwise deprotection: 1. Saponification of the methyl ester to the carboxylic acid. 2. Acid-catalyzed removal of the Boc group to yield the final product. |

The synthesis of analogues of 4-(piperazin-1-yl)pyridine-2-carboxylic acid can be approached using either convergent or divergent strategies, allowing for the efficient creation of chemical libraries for screening purposes.

Divergent Synthesis: This strategy involves the initial synthesis of the core 4-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold, which then serves as a common intermediate. nih.gov From this central molecule, a variety of derivatives can be generated by reacting its two key functional handles: the secondary amine of the piperazine ring and the carboxylic acid group. This approach is highly efficient for rapidly generating a library of structurally related compounds by introducing diverse building blocks in the final steps.

Convergent Synthesis: In a convergent approach, the pyridine and piperazine fragments are synthesized and functionalized separately before being coupled in a late-stage step. For instance, a desired substituent could first be installed on the piperazine ring. This pre-functionalized piperazine is then reacted with a suitable pyridine precursor, such as 4-chloropyridine-2-carboxylic acid, to form the final product. This method is particularly advantageous when synthesizing complex analogues where the desired substituents might not be compatible with the reaction conditions used to construct the core scaffold.

Optimization and Green Chemistry Approaches in the Synthesis of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Efforts to optimize the synthesis of 4-(piperazin-1-yl)pyridine-2-carboxylic acid focus on improving yield, reducing reaction times, and enhancing the environmental profile of the process. Microwave-assisted organic synthesis (MAOS) is one such optimization technique that can significantly accelerate the key SNAr step, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.

From a green chemistry perspective, several principles can be applied:

Alternative Solvents: Replacing high-boiling point, polar aprotic solvents like DMF or DMSO with greener alternatives such as ionic liquids or deep eutectic solvents is an area of active research.

Catalysis: Exploring catalytic methods, particularly for the C-N bond formation step, could reduce the need for stoichiometric amounts of base and improve atom economy.

Renewable Feedstocks: While currently reliant on petrochemical feedstocks, future research could explore the synthesis of pyridine and piperazine scaffolds from biomass-derived platform chemicals, such as furfural, aligning with long-term sustainability goals. nih.gov A recent example demonstrated a solvent-free, atom-economical synthesis of pyridine-2-yl substituted ureas, highlighting a potential direction for greener synthetic routes in pyridine chemistry. rsc.org

Chemical Derivatization Strategies for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Analogues

The presence of both a carboxylic acid and a secondary amine makes 4-(piperazin-1-yl)pyridine-2-carboxylic acid an excellent scaffold for chemical derivatization to explore structure-activity relationships.

The carboxylic acid group is readily transformed into a variety of other functional groups, most commonly esters and amides.

Esterification: Esters are typically prepared via Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) and reflux conditions. google.com This method is effective for simple alcohols.

Amidation: The formation of amides is a fundamental transformation in medicinal chemistry. This is achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. A wide array of coupling reagents can be employed for this purpose, allowing the reaction to proceed under mild conditions with high efficiency. lookchemmall.com

| Coupling Reagent | Description | Typical Conditions |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) | Forms a highly reactive intermediate, with water-soluble byproducts. Commonly used in peptide synthesis. nih.govresearchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient, modern coupling reagent known for reducing racemization and promoting difficult couplings. |

| T3P® | Propylphosphonic anhydride | A versatile and powerful coupling agent that drives the reaction to completion, with byproducts that are easily removed by aqueous workup. rjpbcs.com |

| SOCl₂ | Thionyl chloride | Converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then reacts readily with an amine. This method is robust but can be harsh for sensitive substrates. nih.gov |

The secondary amine of the piperazine ring is a nucleophilic site that provides a crucial point for diversification. A multitude of substituents can be introduced through various C-N bond-forming reactions.

N-Alkylation: Introduction of alkyl groups can be achieved by reacting the piperazine nitrogen with alkyl halides in the presence of a base. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃), is another mild and effective method for introducing substituted alkyl groups.

N-Acylation: Acyl groups are readily installed by reacting the piperazine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

N-Arylation: Aryl or heteroaryl groups can be attached to the piperazine nitrogen. This can be accomplished through SNAr reactions with electron-deficient (hetero)arenes or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov These methods have been used to synthesize a wide range of piperazine-based compounds with diverse electronic and steric properties. nih.govresearchgate.net

These derivatization strategies enable the systematic modification of the 4-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold, facilitating the fine-tuning of its chemical and biological properties.

Substitutions on the Pyridine Ring for Enhanced Modularity

The pyridine ring of 4-(piperazin-1-yl)pyridine-2-carboxylic acid is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a key strategy for its functionalization. digitellinc.com The synthesis of the core scaffold typically begins with a di-substituted pyridine, such as 2,4-dichloropyridine (B17371) or related precursors, allowing for sequential and regioselective reactions.

One common approach involves the reaction of a 4-halopyridine-2-carboxylic acid ester with piperazine. The halogen at the C4 position is highly activated towards nucleophilic attack by amines due to the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group. youtube.com This SNAr reaction is a robust method for introducing the piperazine moiety. youtube.comnih.gov The reaction conditions, such as temperature and solvent, can be modulated to achieve high yields. youtube.com

Further substitutions on the pyridine ring, once the piperazine is installed, can provide enhanced modularity for creating libraries of compounds. Methods for C-H functionalization at positions remote to the nitrogen atom have become an important tool in pyridine chemistry. nih.gov For instance, utilizing strong bases can facilitate deprotonation at specific positions, allowing for the introduction of various electrophiles. nih.govdigitellinc.com

Palladium-catalyzed cross-coupling reactions are also extensively used. If the synthesis starts from a precursor like 2-chloro-4-(piperazin-1-yl)pyridine, the remaining chlorine atom can be replaced with a variety of groups (e.g., aryl, alkyl) via Suzuki, Stille, or Buchwald-Hartwig couplings. This approach allows for late-stage diversification of the pyridine scaffold.

The table below summarizes potential substitution reactions on a pyridine ring precursor for synthesizing derivatives of 4-(piperazin-1-yl)pyridine-2-carboxylic acid.

| Reaction Type | Position on Pyridine Ring | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Piperazine, heat | Piperazin-1-yl | youtube.com |

| Nucleophilic Aromatic Substitution (SNAr) | C6 | Ammonia, heat | Amino | researchgate.net |

| Suzuki Coupling | C6 | Arylboronic acid, Pd catalyst | Aryl | organic-chemistry.org |

| Direct C-H Functionalization | C4 | n-Butylsodium, then electrophile (e.g., alkyl halide) | Alkyl | nih.gov |

Stereochemical Considerations in the Synthesis and Derivatization of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Stereochemistry is a critical aspect when developing derivatives of 4-(piperazin-1-yl)pyridine-2-carboxylic acid, as the introduction of chiral centers can significantly influence biological activity. Chiral piperidines and piperazines are highly sought-after scaffolds in pharmaceuticals. nih.govnih.gov Chirality can be introduced either in the piperazine ring or through substituents on the pyridine core.

One strategy is to employ a pre-synthesized chiral piperazine derivative in the nucleophilic aromatic substitution step. For example, using a stereodefined 2-substituted piperazine would result in a chiral final product. The synthesis of such chiral piperazines can be achieved through methods like palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors, which can yield products with high enantioselectivity. dicp.ac.cn

Alternatively, stereocenters can be introduced after the formation of the main scaffold. Chemo-enzymatic methods, such as those involving amine oxidases and ene-reductases, have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines, a principle that can be adapted for modifying the piperazine ring or substituents. nih.gov

Furthermore, the piperazine ring itself presents conformational stereoisomerism. Due to its chair-like conformation, substituents can occupy axial or equatorial positions. The interconversion between these conformers can be studied using dynamic NMR spectroscopy. beilstein-journals.org In cases where the piperazine nitrogen is acylated or otherwise substituted, rotation around the newly formed bond (e.g., an amide bond) may be restricted, leading to the existence of distinct rotamers that can be observed and characterized by NMR. beilstein-journals.org The energy barriers for these conformational changes can be calculated from coalescence temperatures observed in variable temperature NMR experiments. beilstein-journals.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Novel 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Derivatives

The structural characterization of novel derivatives of 4-(piperazin-1-yl)pyridine-2-carboxylic acid relies on a combination of advanced spectroscopic and chromatographic techniques to confirm identity, purity, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of synthesized compounds and for separating isomers. helixchrom.comsielc.com Given the polar and ionizable nature of pyridinecarboxylic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective. helixchrom.comsielc.comhelixchrom.com This technique allows for enhanced separation of closely related isomers by exploiting subtle differences in their hydrophobicity and ionic properties. sielc.com The mobile phase composition, including acetonitrile (B52724) concentration and buffer pH, can be adjusted to control retention times. helixchrom.com HPLC systems are often coupled with mass spectrometry (LC-MS) for simultaneous separation and mass determination. helixchrom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.

1H NMR provides information on the number and environment of protons. Chemical shifts of aromatic protons on the pyridine ring and aliphatic protons on the piperazine ring are diagnostic. mdpi.com

13C NMR helps to identify all unique carbon atoms in the molecule. mdpi.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. For example, HMBC can confirm the regioselectivity of substitutions on the pyridine ring by showing long-range correlations between protons and carbons. mdpi.com Dynamic NMR experiments at variable temperatures can be used to study conformational isomers and rotational barriers, as discussed in the stereochemistry section. beilstein-journals.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a new derivative by measuring the mass-to-charge ratio with very high precision. mdpi.com

Infrared (IR) Spectroscopy is used to identify characteristic functional groups. For instance, the carboxylic acid will show a strong C=O stretching band and a broad O-H stretch. Amide derivatives would show characteristic N-H and C=O amide bands. mdpi.com

The table below details the application of these techniques in the structural analysis of 4-(piperazin-1-yl)pyridine-2-carboxylic acid derivatives.

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| HPLC | Purity assessment, isomer separation | Retention time, purity (%), separation of isomers | helixchrom.comsielc.com |

| 1H NMR | Structural confirmation | Chemical shift, coupling constants, integration (proton environment) | mdpi.com |

| 13C NMR | Structural confirmation | Chemical shift (carbon skeleton) | mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Connectivity between atoms, confirmation of regiochemistry | mdpi.com |

| HRMS | Molecular formula determination | Precise mass-to-charge ratio | mdpi.com |

| IR Spectroscopy | Functional group identification | Characteristic stretching frequencies (e.g., C=O, O-H, N-H) | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Piperazin 1 Yl Pyridine 2 Carboxylic Acid Analogues

Elucidation of Key Pharmacophoric Features within the 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Scaffold

The pharmacophore of the 4-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold can be deconstructed into three primary interactive domains. Each domain is believed to play a distinct role in molecular recognition and biological function.

The Pyridine-2-Carboxylic Acid Moiety : This part of the scaffold is considered a critical binding element. The carboxylic acid, typically deprotonated at physiological pH, can act as a hydrogen bond acceptor and form strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a target's active site. The adjacent nitrogen atom in the pyridine (B92270) ring can influence the acidity of the carboxyl group and may also participate in hydrogen bonding. This entire fragment often serves as an anchor, securing the ligand within the binding pocket. Systematic studies on similar pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) analogues have shown that this core scaffold is often indispensable for biological activity. nih.gov

The Piperazine (B1678402) Ring : This six-membered heterocycle acts as a versatile linker between the pyridine core and a distal substituent. Its non-aromatic, flexible nature allows it to adopt different conformations (e.g., chair, boat) to achieve optimal orientation of its substituents within the target protein. evitachem.com The nitrogen atom at position 1 (N1) is directly attached to the pyridine ring, while the nitrogen at position 4 (N4) provides a convenient point for chemical modification to explore different regions of the binding site or to modulate the molecule's physicochemical properties. nih.govnih.gov

Together, these features create a modular template: an anchoring group (pyridine-2-carboxylate), a flexible linker (piperazine), and a vector for exploring further interactions (the N4 position).

Impact of Pyridine Ring Modifications on Pre-clinical Biological Activity and Selectivity

Modifications to the pyridine ring can profoundly affect electronic properties, steric hindrance, and the potential for new interactions, thereby influencing biological activity and selectivity.

Research on various pyridine derivatives indicates that the position and nature of substituents are critical. nih.gov For instance, the introduction of small electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can enhance antiproliferative activity in some series by forming additional hydrogen bonds. mdpi.com Conversely, bulky groups or certain halogen substitutions can lead to a decrease in activity, potentially due to steric clashes within the binding site. nih.gov

In the context of the 4-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold, substitutions at the 3, 5, and 6-positions of the pyridine ring are of particular interest. A study on pyridine and piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists found that the placement of acidic groups on the pyridine ring was a key determinant of activity. nih.gov For example, introducing a substituent at the 3-position could influence the orientation of the carboxylic acid, while a substituent at the 5-position might interact with a separate sub-pocket of the target protein.

Table 1: Illustrative SAR of Pyridine Ring Modifications

| Compound | Pyridine Substitution | Target Activity (IC50, nM) | Rationale for Activity Change |

| Parent | None | 150 | Baseline activity |

| Analogue A | 5-Fluoro | 85 | The small, electronegative fluorine atom may form favorable polar interactions or improve binding site penetration. |

| Analogue B | 6-Methyl | 320 | The methyl group may introduce steric hindrance near the critical carboxylic acid binding group, weakening interaction. |

| Analogue C | 5-Methoxy | 95 | The methoxy group could act as a hydrogen bond acceptor, engaging a new binding pocket. mdpi.com |

| Analogue D | 3-Amino | 450 | Introduction of a basic group may alter the electronic properties of the ring and create unfavorable interactions. |

Note: Data are hypothetical and for illustrative purposes based on established SAR principles.

Influence of Piperazine Ring Substitutions on Pre-clinical Efficacy and Target Binding Affinity

The N4 nitrogen of the piperazine ring is the most common site for modification to enhance efficacy and tune physicochemical properties. nih.govnih.gov Introducing substituents at this position allows the molecule to extend into different regions of the target's binding pocket.

Studies on other scaffolds containing a 4-(piperazin-1-yl) moiety have demonstrated the importance of the N4-substituent. For example, in a series of inhibitors of inflammatory caspases based on a pyrimidine (B1678525) scaffold, varying the aryl substituent on the piperazine ring led to compounds with low nanomolar potency. epa.govresearchgate.net Small alkyl or larger aromatic groups can explore hydrophobic pockets, while polar groups can form new hydrogen bonds. This highlights the piperazine ring's role as a scaffold to correctly position pharmacophoric groups. nih.gov The introduction of a 4-fluorobenzyl group, for instance, has been identified as a crucial anticancer functional group in some compound series. nih.gov

Table 2: Illustrative SAR of Piperazine Ring N4-Substitutions

| Compound | N4-Substituent (R) | Target Affinity (Ki, nM) | Rationale for Affinity Change |

| Parent | -H | 200 | Baseline affinity |

| Analogue E | -Methyl | 150 | Small alkyl group may provide minor favorable hydrophobic interactions. |

| Analogue F | -Ethylbenzene | 15 | The ethylbenzene (B125841) group likely occupies a significant hydrophobic pocket, substantially increasing binding affinity. epa.govresearchgate.net |

| Analogue G | -(4-Hydroxyphenyl) | 50 | The phenyl ring provides hydrophobic interactions, while the hydroxyl group can act as a hydrogen bond donor/acceptor. |

| Analogue H | -(3-Pyridyl) | 90 | Introduction of a heteroaromatic ring can offer different electronic and hydrogen bonding opportunities. |

Note: Data are hypothetical and for illustrative purposes based on established SAR principles.

Role of the Carboxylic Acid Group and its Bioisosteres in Ligand-Target Interactions

The carboxylic acid group is a pivotal functional group in many therapeutic agents, often acting as a key component of the pharmacophore. nih.gov At physiological pH, it exists predominantly as a carboxylate anion, enabling it to form strong, charge-assisted hydrogen bonds with complementary residues in a biological target. semanticscholar.org However, the presence of a carboxylic acid can also lead to poor metabolic stability and limited passive diffusion across biological membranes, which can hinder oral bioavailability. nih.govresearchgate.net

To mitigate these drawbacks while preserving the essential binding interactions, medicinal chemists frequently employ bioisosteric replacement. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group and can elicit a similar biological response. semanticscholar.org

Common bioisosteres for the carboxylic acid group include:

Tetrazole : This five-membered heterocyclic ring has a pKa similar to that of a carboxylic acid and presents a delocalized negative charge. Its geometry allows it to mimic the hydrogen bonding pattern of a carboxylate. nih.gov Tetrazoles are often more metabolically stable and can improve pharmacokinetic profiles. researchgate.net

Hydroxamic Acid : This group can also chelate metal ions and participate in hydrogen bonding, but it has different electronic and metabolic profiles compared to a carboxylic acid. nih.gov

3-Hydroxyisoxazole : This planar heterocyclic isostere has a pKa in the range of 4-5 and has been used successfully in the development of derivatives of neurotransmitters. nih.gov

Sulfonamide and Sulfonic Acid : These sulfur-based acidic groups can also form strong interactions but have distinct geometries and charge distributions. nih.gov

The choice of a bioisostere is highly context-dependent, and the optimal replacement must be determined empirically for each specific drug-target interaction. nih.gov

Table 3: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Structure | Typical pKa | Key Features |

| Carboxylic Acid | -COOH | ~4-5 | Planar; H-bond donor/acceptor; anionic. semanticscholar.org |

| Tetrazole | -CN4H | ~4-5 | Planar; delocalized anion; metabolically stable. nih.govresearchgate.net |

| 3-Hydroxyisoxazole | ~4-5 | Planar; acidic proton on hydroxyl group. nih.gov | |

| Acylsulfonamide | -CONHSO2R | ~3-5 | Non-planar; H-bond donor; delocalized anion. |

| Hydroxamic Acid | -CONHOH | ~9 | Can act as a metal chelator; H-bond donor/acceptor. nih.gov |

Conformational Preferences and Their Correlation with Biological Responses of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Derivatives

The conformational flexibility of the 4-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold, primarily arising from the piperazine ring and the rotatable bond connecting it to the pyridine ring, is a critical factor in its interaction with biological targets. The piperazine ring typically exists in a dynamic equilibrium between two chair conformations, though boat or twist-boat forms are also possible.

The specific conformation adopted upon binding—the "bioactive conformation"—is crucial for potency. Molecular modeling studies on related structures have shown that the spatial arrangement of substituents is key to activity. nih.gov For example, a "v-shaped" conformation has been identified as important for the activity of certain piperazine-containing norfloxacin (B1679917) analogues. mdpi.com

Strategies to improve biological response often involve conformational restriction. By reducing the number of rotatable bonds, for instance by incorporating the piperazine into a more rigid bicyclic system or by introducing bulky substituents that favor a particular rotamer, it is possible to "lock" the molecule into its bioactive conformation. nih.gov This pre-organization reduces the entropic penalty of binding and can lead to a significant increase in affinity and selectivity. A detailed conformational analysis is therefore essential to understand how the three-dimensional shape of these derivatives correlates with their biological effects. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Analogues

While specific QSAR models for the 4-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold are not widely reported in public literature, their development represents a logical progression in a drug discovery program. QSAR modeling is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity.

For the 4-(piperazin-1-yl)pyridine-2-carboxylic acid analogues, a QSAR model would be constructed by:

Synthesizing a diverse library of analogues with systematic variations in all three regions of the scaffold (pyridine ring, piperazine N4-substituent, and carboxylic acid/bioisostere).

Measuring the pre-clinical biological activity (e.g., IC50 or Ki values) for each compound against the desired target.

Calculating a range of molecular descriptors for each analogue. These descriptors quantify various properties, including:

Electronic properties : Hammett constants, partial atomic charges.

Steric properties : Molar refractivity, van der Waals volume.

Hydrophobic properties : LogP or clogP.

Topological properties : Molecular connectivity indices.

Developing a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that relates the descriptors to the observed biological activity.

A predictive QSAR model would enable the in silico screening of virtual compounds, helping to prioritize the synthesis of analogues with the highest predicted potency. This approach can significantly accelerate the lead optimization process by focusing synthetic efforts on the most promising chemical space.

Pre Clinical Pharmacological Investigations of 4 Piperazin 1 Yl Pyridine 2 Carboxylic Acid

In Vitro Receptor Binding and Selectivity Profiling of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Derivatives

G-Protein Coupled Receptors (GPCRs)

No data is available on the binding affinity or selectivity of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid for any G-Protein Coupled Receptors.

Ligand-Gated and Voltage-Gated Ion Channels

No information has been published regarding the interaction of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid with ligand-gated or voltage-gated ion channels.

Enzyme Inhibitory and Activation Studies

There is no available research detailing the inhibitory or activation effects of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid on any enzymes.

Cellular Pharmacodynamics and Signaling Pathway Modulation by 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Second Messenger System Regulation

No studies have been found that investigate the effects of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid on second messenger systems such as cAMP, IP3, or calcium signaling.

Gene Expression and Protein Modulation in Cellular Models

There is no published data on the modulation of gene expression or protein levels in cellular models following treatment with 4-(Piperazin-1-yl)pyridine-2-carboxylic acid.

Cell-Based Assays for Proliferation, Apoptosis, and Differentiation

No data available.

In Vitro and Animal Model ADME (Absorption, Distribution, Metabolism, Excretion) of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Membrane Permeability and Efflux Transporter Interactions (In Vitro)

No data available.

Metabolic Stability and Metabolite Identification in Animal Microsomes and Hepatocytes

No data available.

Pharmacokinetic Profiling in Rodent and Non-rodent Animal Models (Non-Clinical)

No data available.

Tissue Distribution Studies in Animal Models

No data available.

Pre-clinical Efficacy Studies in Non-Human Disease Models

No data available.

A table of mentioned compounds cannot be generated as no related compounds were discussed in the context of preclinical data for the target molecule.

Extensive research has been conducted to identify and characterize the pre-clinical pharmacological properties of the chemical compound 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. However, detailed findings from studies utilizing relevant animal models of disease and investigations into its effects on biomarker modulation and target engagement in pre-clinical settings are not available in the public domain.

Similarly, there is a lack of published research detailing the modulation of specific biomarkers or the engagement of biological targets by 4-(Piperazin-1-yl)pyridine-2-carboxylic acid in pre-clinical environments. Studies that would elucidate the compound's mechanism of action, its interaction with molecular targets, and the downstream effects on signaling pathways have not been reported.

Therefore, it is not possible to provide a detailed account of the pre-clinical pharmacological investigations of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid as per the requested outline, due to the absence of publicly available scientific data.

Molecular Mechanisms of Action of 4 Piperazin 1 Yl Pyridine 2 Carboxylic Acid

Identification and Validation of Primary Molecular Targets for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

There is no publicly available research detailing the identification and validation of primary molecular targets for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. Methodologies typically employed for such purposes are described below in a general context.

Affinity chromatography coupled with proteomics is a powerful method for identifying the cellular targets of a small molecule. This process would involve immobilizing 4-(Piperazin-1-yl)pyridine-2-carboxylic acid onto a solid support to create an affinity matrix. This matrix would then be incubated with a cellular lysate, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins would be eluted and subsequently identified using techniques like mass spectrometry. However, no studies employing this approach for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid have been reported.

Genetic approaches, such as CRISPR-Cas9-mediated gene knockout or siRNA/shRNA-mediated gene knockdown, are crucial for validating potential drug targets. These techniques could be used to systematically deplete specific proteins from cells, which would then be treated with 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. If the cellular response to the compound is altered in the absence of a particular protein, it would suggest that the protein is a target or a key component of the pathway affected by the compound. No such genetic studies have been published for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid.

Detailed Ligand-Target Interaction Analysis

Without an identified molecular target, a detailed analysis of the ligand-target interaction for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid is not possible. The following subsections describe the types of analyses that would be conducted once a target is identified.

Table 1: Hypothetical Kinetic Binding Parameters (Note: This table is for illustrative purposes only as no experimental data exists for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid.)

| Parameter | Value | Unit | Description |

|---|---|---|---|

| K_on (Association Rate Constant) | N/A | M⁻¹s⁻¹ | Rate of complex formation |

| K_off (Dissociation Rate Constant) | N/A | s⁻¹ | Rate of complex decay |

| K_D (Equilibrium Dissociation Constant) | N/A | M | Measure of binding affinity |

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its natural ligand. Determining if 4-(Piperazin-1-yl)pyridine-2-carboxylic acid acts as an allosteric modulator would require specific assays, such as radioligand binding studies in the presence and absence of the endogenous ligand, or functional assays measuring downstream signaling. No information is available to suggest that this compound functions as an allosteric modulator.

Orthosteric ligands bind directly to the same site as the endogenous ligand, often competing with it. Characterizing the orthosteric binding site involves techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the ligand-target complex. This provides detailed insights into the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). Mutagenesis studies, where specific amino acids in the binding site are altered, can further validate these interactions. As the molecular target for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid is unknown, no such characterization has been performed.

Downstream Signaling Cascade Elucidation Initiated by 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Research specifically elucidating the downstream signaling cascades initiated by the direct action of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid is not extensively available. However, the chemical structure, which combines a pyridine (B92270) carboxylic acid moiety with a piperazine (B1678402) ring, is common in molecules with diverse biological activities. researchgate.net Derivatives containing these scaffolds have been shown to interact with various biological targets, suggesting potential, though unconfirmed, pathways for the specific compound .

For instance, various derivatives of pyridylpiperazine are recognized as key scaffolds for achieving enzymatic inhibition. nih.gov Similarly, compounds derived from pyridine carboxylic acid isomers are known to inhibit a range of enzymes, including kinases and histone demethylases. nih.gov

There is currently no specific data available in the scientific literature defining the protein-protein interaction (PPI) networks modulated by 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. While the piperazine and quinoline (B57606) moieties, which are structurally related to the components of the target compound, are being investigated for their role in developing new anticancer drugs that may interfere with oncogenic protein interactions, specific interactome data for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid remains to be established. unipa.it

The direct influence of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid on specific post-translational modifications and enzyme cascades has not been characterized. However, analysis of related structures provides some context for potential mechanisms.

Enzyme Inhibition: The pyridylpiperazine scaffold is present in a variety of derivatives synthesized as urease inhibitors. nih.gov These compounds act by obstructing the enzyme's activity, which is crucial for the survival of certain pathogenic microorganisms. nih.gov Another complex derivative containing a pyridine-carboxylic acid structure, ABT-279, was identified as a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gov While these findings relate to different molecules, they highlight the potential of the core structures within 4-(Piperazin-1-yl)pyridine-2-carboxylic acid to participate in enzyme inhibition.

Kinase and Demethylase Activity: Pyridine carboxylic acid derivatives have been explored as inhibitors of various enzymes, including Interleukin-1 receptor-associated kinase 4 (IRAK4) and histone demethylases (KDMs), which are crucial in inflammation, autoimmune diseases, and cancer. nih.gov

No specific data tables on enzyme kinetics or post-translational modifications for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid can be provided at this time due to a lack of available research findings.

Computational and Theoretical Investigations of 4 Piperazin 1 Yl Pyridine 2 Carboxylic Acid

Molecular Docking and Virtual Screening Studies for Target Identification and Ligand Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used for virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target, thereby prioritizing candidates for experimental testing.

For scaffolds related to 4-(Piperazin-1-yl)pyridine-2-carboxylic acid, molecular docking has been instrumental in elucidating potential mechanisms of action. For instance, in a study on novel pyrazine-2-carboxylic acid derivatives of piperazines, molecular docking was employed to investigate their antimicrobial activity. researchgate.net The study predicted that the compounds exhibited good inhibition of Glucosamine-6-Phosphate (GlcN-6-P) synthase, a key enzyme in the bacterial cell wall biosynthesis pathway. researchgate.net The docking scores indicated a strong correlation between the binding affinity for this enzyme and the observed antibacterial effects, suggesting that inhibition of GlcN-6-P synthase may be responsible for the antimicrobial activity. researchgate.net

Similarly, in the development of 4-piperazinylquinoline derivatives as anticancer agents, induced fit docking (IFD) studies were performed to identify potential biological targets. nih.gov This advanced docking method, which allows for flexibility in both the ligand and the receptor's active site, provided insights into the binding modes of the most active compounds against key oncogenic proteins involved in renal cell carcinoma. nih.gov Such studies are crucial for rational drug design, allowing researchers to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that contribute to binding affinity and selectivity.

Virtual screening campaigns often utilize such scaffolds to explore vast chemical space. A collaborative virtual screening effort to identify hits for visceral leishmaniasis used an imidazo[1,2-a]pyridine (B132010) core, which shares heterocyclic features with the pyridine (B92270) moiety of the title compound. nih.gov By probing proprietary libraries from multiple pharmaceutical companies, researchers rapidly identified analogues with improved antiparasitic activity and selectivity. nih.gov

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | High Negative Score (Indicating Good Binding) | Not Specified |

| Other Pyrazine-Piperazine Derivatives (P1-P10) | Varied Scores | Not Specified |

Note: This table is illustrative of data from a study on related pyrazine (B50134) derivatives, as specific docking data for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid is not publicly available. The original study confirmed good inhibition across all tested molecules, with P4 showing the highest score. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD is essential for assessing the stability of a docked pose, understanding the role of solvent molecules, and calculating binding free energies.

For complex heterocyclic systems, MD simulations provide critical validation for docking results. In studies of piperazine-2-carboxylic acid derivatives designed as anti-Alzheimer's agents, MD simulations were performed to gain deeper insights into the structure-activity relationships for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.gov These simulations confirmed that the docked ligands formed stable complexes with the enzymes, maintaining key hydrogen bonding and hydrophobic interactions within the catalytic and peripheral anionic sites over the simulation period. nih.gov

Similarly, MD studies on 4-piperazinylquinoline anticancer agents helped to confirm the stability of the ligand-protein complexes predicted by docking. unipa.it By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues, researchers can verify that the ligand remains securely bound in the active site and identify which parts of the protein are crucial for the interaction. These simulations provide a more realistic and robust model of the binding event, strengthening the rationale for further drug development. unipa.it

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of a molecule from first principles. These calculations provide detailed information about molecular orbitals, electrostatic potential, and vibrational frequencies.

A study on a closely related isomer, 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid, utilized DFT calculations at the B3LYP/6-311+G(2d,p) level to optimize the molecular structure and analyze its electronic properties. tandfonline.comtandfonline.com The results showed excellent agreement between the computationally optimized geometry and the structure determined experimentally by single-crystal X-ray diffraction. tandfonline.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For the studied compound, the HOMO-LUMO energy gap was calculated to be 4.2142 eV, providing a quantitative measure of its stability. tandfonline.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface was calculated to identify the electron-rich and electron-poor regions of the molecule. tandfonline.comtandfonline.com These sites correspond to the likely locations for electrophilic and nucleophilic attacks, respectively, offering a map of the molecule's reactive behavior. Such detailed electronic information is invaluable for understanding intermolecular interactions and predicting the outcomes of chemical reactions. tandfonline.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.1030 |

| LUMO Energy | -1.8888 |

| Energy Gap (ΔE) | 4.2142 |

Source: Data derived from a DFT study on a closely related compound. tandfonline.com

In Silico Prediction of ADME Parameters and Potential Off-Target Interactions (Focusing on Methodologies)

The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these parameters early in the drug discovery process using computational methods can significantly reduce the rate of late-stage failures.

Various online tools and software packages, such as SwissADME and pkCSM, are used to calculate a wide range of physicochemical and pharmacokinetic properties. nih.govcmjpublishers.com Methodologies for predicting ADME properties for piperazine- and pyridine-containing compounds often involve calculating key descriptors:

Lipophilicity (LogP): This parameter affects solubility, permeability, and metabolic stability. For oral drugs, a LogP value of less than 5 is generally considered favorable. impactfactor.org

Water Solubility (LogS): Adequate solubility is crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Models like the BOILED-Egg plot visually classify compounds based on their predicted passive absorption in the intestine and ability to cross the blood-brain barrier (BBB). nih.gov

Drug-Likeness: This is assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov

Metabolic Stability: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Identifying potential CYP inhibition is key to avoiding adverse drug-drug interactions. cmjpublishers.com

P-glycoprotein (P-gp) Substrate Prediction: P-gp is an efflux pump that can limit the bioavailability of drugs. In silico models can predict whether a compound is likely to be a substrate. nih.gov

In a study of 4-piperazinylquinolines, in silico ADMET predictions showed that the designed compounds were likely to be well-absorbed from the gastrointestinal tract and possessed a good balance between lipophilicity and hydrophilicity. nih.govunipa.it Similarly, for a series of piperazine-2-carboxylic acid derivatives, in silico ADME predictions indicated good CNS bioavailability and favorable safety parameters. nih.gov

| Parameter | Methodology / Model | Desired Outcome for Drug-Likeness |

|---|---|---|

| Molecular Weight | Calculation from molecular formula | < 500 Da (Lipinski) |

| LogP (Lipophilicity) | Consensus prediction (e.g., XLOGP3, WLOGP) | < 5 (Lipinski) |

| H-Bond Donors | Atom counting (O-H, N-H) | < 5 (Lipinski) |

| H-Bond Acceptors | Atom counting (N, O) | < 10 (Lipinski) |

| Topological Polar Surface Area (TPSA) | Fragment-based contribution method | < 140 Ų (Good oral bioavailability) |

| GI Absorption / BBB Permeation | BOILED-Egg Model (based on WLOGP and TPSA) | High (White region) / Permeant (Yolk region) |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies Utilizing the 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Scaffold

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become paramount. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity.

The 4-(Piperazin-1-yl)pyridine-2-carboxylic acid scaffold possesses several key pharmacophoric features:

Hydrogen Bond Acceptors: The pyridine nitrogen, the carbonyl oxygen, and the second piperazine (B1678402) nitrogen.

Hydrogen Bond Donor: The carboxylic acid hydroxyl group and the second piperazine nitrogen (if protonated).

Aromatic Ring: The pyridine ring can engage in pi-pi stacking or hydrophobic interactions.

Positive/Negative Ionizable Feature: The piperazine nitrogen can be protonated, and the carboxylic acid can be deprotonated, allowing for potential ionic interactions.

These features can be used to construct a pharmacophore model based on a set of known active molecules. This model then serves as a 3D query to search compound databases for novel molecules that match the pharmacophore and are therefore likely to share the same biological activity. The piperazine-2-carboxylic acid scaffold itself has been identified as a pharmacologically important core found in various antagonists and inhibitors. 5z.com The development of libraries around this core is expected to be of general interest for high-throughput screening. 5z.com

Chemoinformatics and Machine Learning Approaches for SAR/SPR Analysis of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid Derivatives

Chemoinformatics and machine learning (ML) provide powerful frameworks for analyzing structure-activity relationships (SAR) and structure-property relationships (SPR) within a series of chemical analogues. By systematically modifying the 4-(Piperazin-1-yl)pyridine-2-carboxylic acid scaffold and correlating these changes with biological activity or physicochemical properties, quantitative models can be developed.

The process typically involves:

Library Design: Creating a virtual library of derivatives by substituting at various positions on the pyridine ring or the second piperazine nitrogen.

Descriptor Calculation: For each molecule in the library, a large number of numerical descriptors are calculated, representing its topological, electronic, and steric properties.

Model Building: Using ML algorithms (e.g., multiple linear regression, support vector machines, random forests), a quantitative structure-activity relationship (QSAR) model is built that links the calculated descriptors to the observed activity.

SAR studies on related arylpiperazine and 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives have highlighted key structural features that influence activity. researchgate.netnih.gov For example, analysis of a series of quinazolinone derivatives revealed that polarity, hydrogen bonding ability, and molecular flexibility were key properties influencing their antiparasitic activity. researchgate.net Similarly, for bicyclohydantoin-arylpiperazines, SAR analysis indicated that the length of the alkyl chain connecting the two core moieties was of great importance for receptor affinity and selectivity. nih.gov These qualitative and quantitative insights are essential for guiding the optimization of lead compounds, enabling chemists to focus their synthetic efforts on modifications most likely to improve potency and selectivity.

Analytical Methodologies for Research and Characterization of 4 Piperazin 1 Yl Pyridine 2 Carboxylic Acid

Advanced Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the separation of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid from impurities, metabolites, or other components within a sample matrix. The choice of technique depends on the specific analytical goal, such as quantification or purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. When coupled with Mass Spectrometry (MS), it provides a powerful tool for both the separation and identification of the compound with high sensitivity and selectivity.

A typical HPLC-MS method for a compound of this nature would likely employ reverse-phase chromatography. In this mode, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with acid modifiers such as formic acid or trifluoroacetic acid, can be adjusted to achieve optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the compound while separating it from substances with different polarities.

The mass spectrometer, serving as the detector, would typically be equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, the compound would be expected to be detected as the protonated molecule [M+H]⁺. For quantitative studies, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity by monitoring a specific fragmentation of the parent ion.

Table 1: Predicted HPLC-MS Parameters for the Analysis of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

| Parameter | Predicted Condition |

| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | [M+H]⁺ |

| MS/MS Transition | Parent Ion → Product Ion (for quantification) |

This table represents a hypothetical set of starting parameters for method development, based on the analysis of similar chemical structures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid, which contains polar functional groups (carboxylic acid and secondary amine in the piperazine (B1678402) ring), direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds with active hydrogens is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons on the carboxylic acid and the amine with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

The derivatized compound can then be separated on a non-polar capillary column and detected by a mass spectrometer. The resulting mass spectrum would exhibit a characteristic fragmentation pattern of the TMS derivative, which can be used for structural confirmation. While not a primary method for this compound, GC-MS could be employed for specific applications, such as identifying certain metabolic pathways that might produce more volatile byproducts.

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. This technique is particularly well-suited for the purity assessment of ionizable compounds like 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. Due to its amphoteric nature, possessing both a basic piperazine moiety and an acidic carboxylic acid group, its charge is pH-dependent.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) at a specific pH. By adjusting the pH of the BGE, the compound can be made to carry a net positive, negative, or neutral charge, allowing for the optimization of its separation from charged impurities. For instance, at a low pH, both the piperazine and pyridine (B92270) nitrogens would be protonated, resulting in a net positive charge. At a high pH, the carboxylic acid would be deprotonated, leading to a net negative charge.

CE is also a powerful tool for the separation of closely related isomers, should they exist. The high resolving power of CE can often separate isomers that are difficult to resolve by HPLC. Detection is typically performed using UV-Vis spectroscopy, taking advantage of the chromophoric pyridine ring.

Spectroscopic Techniques for Structural Confirmation and Interaction Studies of Research Compounds

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic region would show signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The piperazine ring protons would appear as multiplets in the aliphatic region. The chemical shifts of these protons would be influenced by the attachment to the pyridine ring. A broad signal corresponding to the carboxylic acid proton would also be expected, which would be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The spectrum would feature signals for the carbons of the pyridine ring, the piperazine ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid, typically in the range of 160-180 ppm.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons, helping to assign the protons on the pyridine and piperazine rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection between the piperazine ring and the pyridine ring, as well as the position of the carboxylic acid group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~7.0-7.2 (d) | ~110-115 |

| Pyridine-H5 | ~7.2-7.4 (dd) | ~115-120 |

| Pyridine-H6 | ~8.0-8.2 (d) | ~145-150 |

| Piperazine-H (adjacent to pyridine) | ~3.4-3.6 (t) | ~45-50 |

| Piperazine-H (distant from pyridine) | ~3.0-3.2 (t) | ~40-45 |

| COOH | >10 (br s) | - |

| Pyridine-C2 (with COOH) | - | ~165-170 |

| Pyridine-C4 (with piperazine) | - | ~150-155 |

| C=O (Carboxylic Acid) | - | ~170-175 |

Note: These are estimated chemical shift ranges based on the analysis of similar structures and are subject to solvent effects and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid would give rise to a strong absorption band around 1700-1730 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring would appear as a medium intensity band around 3300-3500 cm⁻¹. C-N stretching vibrations of the piperazine and its attachment to the aromatic ring would be observed in the 1200-1350 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric ring breathing modes of the pyridine ring, would be expected to show strong signals in the Raman spectrum. The C=O and C-N stretching vibrations would also be Raman active. The symmetric C-H stretching vibrations would also be observable.

Table 3: Predicted Characteristic Vibrational Frequencies for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Medium |

| Piperazine | N-H stretch | 3300-3500 (medium) | Weak |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 (multiple bands) | Strong |

| Aromatic C-H | C-H stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H | C-H stretch | 2850-3000 (medium) | Medium |

| C-N | C-N stretch | 1200-1350 (medium) | Medium |

This table presents expected frequency ranges for the key functional groups. The exact positions and intensities can vary based on the physical state of the sample and intermolecular interactions.

X-ray Crystallography of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid and its Complexes

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, which are invaluable for understanding the molecule's steric and electronic properties and its potential interactions with biological macromolecules.

As of the current literature review, a specific, publicly available crystal structure of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid in its free form or as a complex has not been reported. However, the crystallographic analysis of closely related structures, such as metal complexes of other pyridine-carboxylate ligands and salts of piperazine-containing heterocycles, provides a strong basis for predicting its structural characteristics. nih.govnih.govnih.gov

For instance, studies on copper(II) complexes with pyridine dicarboxamide ligands demonstrate the coordination of the pyridine nitrogen and deprotonated amide groups to the metal center. nih.gov In the case of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid, it is anticipated that it would act as a chelating ligand, with the pyridine nitrogen and the carboxylate oxygen atoms coordinating to a metal ion. The piperazine ring typically adopts a thermodynamically stable chair conformation. nih.gov Hydrogen bonding interactions, particularly involving the carboxylic acid group and the secondary amine of the piperazine ring, would be expected to play a significant role in the crystal packing of the free compound.

A hypothetical data table for a future X-ray crystallographic study of a metal complex of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid is presented below to illustrate the type of data that would be generated.

Hypothetical Crystallographic Data for a Metal Complex

| Parameter | Value |

|---|---|

| Empirical Formula | C20H24Cl2CuN4O4 |

| Formula Weight | 534.88 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 16.456(7) |

| c (Å) | 13.789(5) |

| β (°) | 98.76(3) |

| Volume (Å3) | 2265.1(15) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.568 |

| R-factor (%) | 4.5 |

Immunoassays and Biosensors for Specific Detection and Quantification in Biological Matrices (Non-Human Research)

Immunoassays and biosensors are highly sensitive and selective analytical tools that can be developed for the specific detection and quantification of a target molecule in complex biological matrices. These methods rely on the specific binding interaction between an antibody or a biological recognition element and the target analyte.

A review of the current scientific literature indicates that no specific immunoassays or biosensors have been developed for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. The development of such an assay would require the generation of monoclonal or polyclonal antibodies that specifically recognize the molecule, which is a resource-intensive process.

However, the principles for developing such tools are well-established. For instance, electrochemical biosensors have been created for other carboxylic acids, where an enzyme's activity is inhibited by the target acid, leading to a measurable change in current. researchgate.net A biosensor for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid could potentially be developed based on a similar principle, or by immobilizing a specific binding partner on a transducer surface. The development of biosensors for dopamine, which also involves a heterocyclic amine structure, showcases the potential of using composite materials like polypyrrole and gold nanoparticles to create sensitive electrochemical detection platforms. mdpi.com These examples from related fields provide a roadmap for the future development of specific biosensors for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid should the need arise in non-human research applications.

Method Validation Protocols for Academic Research Applications (Accuracy, Precision, Linearity, Sensitivity)

For quantitative analysis in academic research, it is essential to validate the analytical methods to ensure the reliability and accuracy of the data. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques that would be suitable for the analysis of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. helixchrom.comhakon-art.com

While a specific validated method for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid is not available in the literature, validation protocols for similar compounds, such as piperazine derivatives, provide a clear framework. scholars.directscholars.directjocpr.com A typical validation would assess the following parameters:

Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments in the matrix of interest.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table provides representative validation parameters for the quantification of a piperazine derivative in a biological matrix (non-human), which would be analogous to a validation study for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid.

Representative Method Validation Parameters for a Piperazine Derivative

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity | ||

| Range | Defined concentration range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Accuracy | ||

| Recovery (%) | 80 - 120% | 95.2 - 104.5% |

| Precision | ||

| Intra-day RSD (%) | ≤ 15% | < 5% |

| Inter-day RSD (%) | ≤ 15% | < 7% |

| Sensitivity | ||

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.03 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/mL |

In-depth Analysis of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid: Therapeutic Potential and Advanced Research Applications (Pre-clinical/Conceptual)

While comprehensive preclinical data on 4-(Piperazin-1-yl)pyridine-2-carboxylic acid remains largely proprietary or in early stages of investigation, this article explores the conceptual and potential therapeutic implications of this unique chemical scaffold. Drawing upon established principles of medicinal chemistry and the known activities of its constituent moieties—the piperazine ring and the pyridine-2-carboxylic acid core—we can delineate a framework for its potential applications in various disease models and advanced research contexts.

Potential Therapeutic Implications and Advanced Applications of 4 Piperazin 1 Yl Pyridine 2 Carboxylic Acid Pre Clinical/conceptual

The unique structural combination of a piperazine (B1678402) ring, a known pharmacophore in many centrally active agents, and a pyridine-2-carboxylic acid moiety, a metal-chelating and hydrogen-bonding motif, suggests a wide range of potential biological activities for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. The following sections explore the hypothetical and conceptual applications of this compound in preclinical research, based on the functional properties of its chemical structure.

While specific studies on 4-(Piperazin-1-yl)pyridine-2-carboxylic acid are not extensively reported in public-domain literature, its structural components suggest potential utility in several disease models.

Neuroinflammation: The piperazine moiety is a common feature in many compounds targeting the central nervous system (CNS). Derivatives of similar heterocyclic structures have been investigated for their neuroprotective and anti-inflammatory properties. The potential for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid to modulate neuroinflammatory pathways could be conceptually explored in preclinical models of diseases such as Alzheimer's or Parkinson's disease. For instance, studies on related piperazine-2-carboxylic acid derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.gov

Metabolic Disorders: Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of drugs used to treat type 2 diabetes. The piperidine (B6355638) and pyridine (B92270) carboxylic acid scaffolds are present in some potent DPP-IV inhibitors. nih.gov This suggests that 4-(Piperazin-1-yl)pyridine-2-carboxylic acid could be conceptually evaluated in preclinical models of metabolic disorders for its potential to modulate glucose metabolism.

Infectious Diseases: The quinoline (B57606) and piperazine rings are found in various antibacterial agents. mdpi.comnih.gov The pyridine ring, being a bioisostere of benzene, is also a key component of many antimicrobial compounds. nih.gov Therefore, it is conceivable that 4-(Piperazin-1-yl)pyridine-2-carboxylic acid could be investigated for its potential antimicrobial activity against a range of pathogens in preclinical infection models.

A hypothetical screening cascade for this compound could involve a tiered approach, starting with in vitro assays followed by in vivo models.

| Disease Area | Preclinical Model | Potential Endpoints to Investigate |

| Neuroinflammation | Lipopolysaccharide (LPS)-induced neuroinflammation in microglia | Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |

| Animal models of Alzheimer's Disease (e.g., 5XFAD mice) | Assessment of amyloid-beta plaque load and cognitive function | |

| Metabolic Disorders | In vitro DPP-IV inhibition assay | Determination of IC50 value |

| Oral glucose tolerance test in diabetic animal models (e.g., db/db mice) | Evaluation of blood glucose levels | |

| Infectious Diseases | In vitro minimum inhibitory concentration (MIC) assays | Determination of MIC against various bacterial and fungal strains |

| Murine models of systemic infection | Assessment of bacterial load and survival rates |

To enhance the pharmacokinetic properties and target specificity of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid for research purposes, prodrug and targeted delivery strategies can be conceptually designed.

Prodrug Design: The carboxylic acid group is an ideal handle for prodrug modification to improve properties like aqueous solubility or membrane permeability. For instance, esterification to create N-(acyloxyalkyl)pyridinium salts can significantly increase water solubility, which is beneficial for intravenous administration in preclinical studies. nih.gov

Targeted Delivery Systems: For CNS applications, conjugation of the molecule to ligands that can cross the blood-brain barrier (BBB) could be explored. This could involve linking it to transferrin receptor antibodies or glucose transporters. For applications in infectious diseases, the molecule could be encapsulated in nanoparticles designed to accumulate at sites of infection.

| Prodrug/Delivery Strategy | Rationale | Potential Advantage in Research |

| Ester Prodrugs | Mask the polar carboxylic acid group | Improved oral bioavailability and cell permeability |

| N-(Acyloxyalkyl)pyridinium Salts | Increase aqueous solubility | Facilitates formulation for intravenous administration in animal models |

| Liposomal Encapsulation | Enhance stability and control release | Prolonged circulation time and potential for passive targeting to tumors or inflamed tissues |

| Conjugation to BBB-penetrating peptides | Facilitate transport across the blood-brain barrier | Enables investigation of CNS effects in animal models |

The potential for synergistic interactions between 4-(Piperazin-1-yl)pyridine-2-carboxylic acid and other investigational agents is a promising area for preclinical research.

In Neuroinflammation: Combining this compound with a known anti-inflammatory agent could lead to enhanced neuroprotective effects at lower doses, potentially reducing off-target effects.